N,N-bis(2-hydroxyethyl)-4-nitrobenzamide
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Overview
Description
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide is an organic compound characterized by the presence of two hydroxyethyl groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts, such as zinc-doped calcium oxide, can further improve the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-nitrobenzamide derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of N,N-bis(2-hydroxyethyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: This compound has similar hydroxyethyl groups but differs in its sulfonic acid moiety.
N,N-bis(2-hydroxyethyl)ethylenediamine: This compound contains an ethylenediamine backbone instead of a benzamide moiety.
N,N-bis(2-hydroxyethyl)oleamide: This compound has a similar structure but contains an oleamide moiety instead of a nitrobenzamide moiety
Uniqueness
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide is unique due to the presence of both hydroxyethyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
5467-17-4 |
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Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O5/c14-7-5-12(6-8-15)11(16)9-1-3-10(4-2-9)13(17)18/h1-4,14-15H,5-8H2 |
InChI Key |
YPJBWGHOTZQGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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